2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclohexylureido group, and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the phenethylacetamide moiety is attached via a nucleophilic substitution reaction with phenethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclohexylureido group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenethylacetamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and cyclohexylureido group contribute to its stability and reactivity, while the phenethylacetamide moiety enhances its potential for biological interactions .
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSGKAAKOOALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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